

Navigating the Alkaloids of Rauvolfia yunnanensis: A Technical Review of Bioactive Compounds

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Compound of Interest

Compound Name: *Rauvoyunine C*

Cat. No.: *B13447747*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of the chemical and biological properties of alkaloids isolated from *Rauvolfia yunnanensis*. While the initial focus of this review was "**Rauvoyunine C**," a thorough examination of primary scientific literature reveals a notable scarcity of published biological data for a compound specifically identified by this name.

Chemical supplier databases list "**Rauvoyunine C**" with the CAS number 1211543-01-9 and the synonym 11-Methoxyburnamine 17-O-3',4',5'-trimethoxybenzoate. However, key bioactivity-guided studies of *Rauvolfia yunnanensis* do not feature this compound among the isolated and tested alkaloids.

Conversely, significant research has been conducted on other monoterpenoid indole alkaloids from this plant, revealing promising immunosuppressive and antimicrobial activities. This guide will focus on these well-characterized compounds, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways to provide a valuable resource for researchers in the field.

Chemical and Physical Properties of Rauvoyunine C

Despite the lack of extensive biological studies, the fundamental chemical and physical properties of **Rauvoyunine C** are available from various chemical suppliers.

Property	Value	Source
CAS Number	1211543-01-9	N/A
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₉	N/A
Molecular Weight	592.65 g/mol	N/A
Melting Point	173-175°C (in acetone)	[1]
Boiling Point (Predicted)	685.7 ± 55.0 °C	[1]
Density (Predicted)	1.39 ± 0.1 g/cm ³	[1]
pKa (Predicted)	3.97 ± 0.40	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Appearance	Powder	[1]

Biological Activities of Alkaloids from Rauvolfia yunnanensis

Research into the extracts of Rauvolfia yunnanensis has led to the isolation and characterization of numerous monoterpenoid indole alkaloids with significant biological activities. The primary areas of investigation have been immunosuppression and antimicrobial effects.

Immunosuppressive Activity

A key study involving bioactivity-guided isolation identified several alkaloids with the ability to inhibit T cell proliferation. The total alkaloid extracts of Rauvolfia yunnanensis showed promising immunosuppressive activity, prompting further investigation into its individual components.[2]

Table 1: Immunosuppressive Activity of Alkaloids from Rauvolfia yunnanensis

Compound	IC ₅₀ (μM) on T cell proliferation
11-hydroxyburnamine	5.9
Reserpine	5.0

Data sourced from Li et al., 2019.[2]

Antimicrobial Activity

In addition to immunosuppressive effects, alkaloids from *Rauvolfia yunnanensis* have demonstrated potent antimicrobial properties. A study focusing on this activity led to the isolation of two new monoterpenoid indole alkaloids, 3-hydroxylochnerine and 10-hydroxyvinorine, which exhibited significant activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antimicrobial Activity of Alkaloids from *Rauvolfia yunnanensis*

Compound	Test Organism	MIC (μg/mL)
3-hydroxylochnerine	Bacillus subtilis	>250
Escherichia coli	12.5	
Staphylococcus aureus	50	
Candida albicans	>100	
10-hydroxyvinorine	Bacillus subtilis	12.5
Escherichia coli	50	
Staphylococcus aureus	>100	
Candida albicans	>250	
Berberine (Control)	Bacillus subtilis	12.5
Escherichia coli	12.5	
Staphylococcus aureus	12.5	
Fluconazole (Control)	Candida albicans	3.9

Data sourced from Hao et al., 2022.[3]

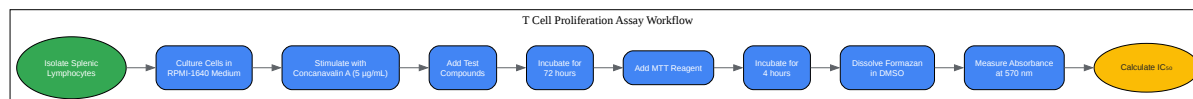
Experimental Protocols

T Cell Proliferation Assay

The immunosuppressive activity of the isolated alkaloids was assessed using a T cell proliferation assay. This method evaluates the ability of a compound to inhibit the proliferation of T lymphocytes stimulated by a mitogen.

Methodology:

- **Cell Isolation:** Splenic lymphocytes are isolated from BALB/c mice.
- **Cell Culture:** The isolated lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- **Stimulation:** T cell proliferation is induced by the addition of Concanavalin A (ConA) at a final concentration of 5 µg/mL.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds.
- **Incubation:** The culture plates are incubated for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
- **Proliferation Assessment:** Cell proliferation is measured using the MTT assay. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.



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Workflow for the T Cell Proliferation Assay.

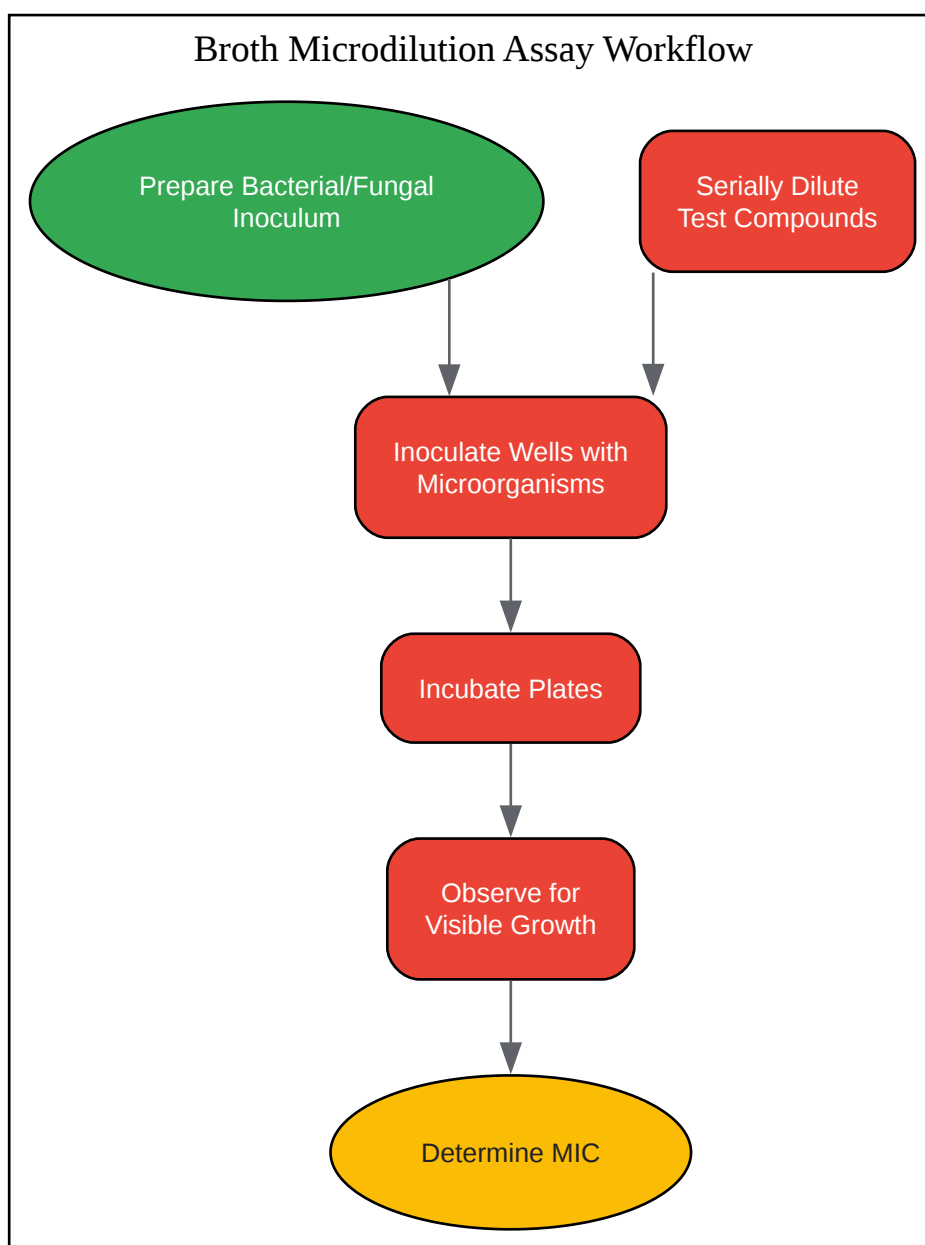
Antimicrobial Assay (Broth Microdilution Method)

The antimicrobial activity of the isolated compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

- **Bacterial Strains:** The following strains are used: *Bacillus subtilis* (ATCC 6633), *Escherichia coli* (ATCC 25922), *Staphylococcus aureus* (ATCC 6538), and *Candida albicans* (ATCC 10231).
- **Culture Medium:** Mueller-Hinton broth is used for bacterial strains, and Sabouraud dextrose broth is used for the fungal strain.
- **Inoculum Preparation:** Bacterial and fungal suspensions are prepared and adjusted to a concentration of approximately 5×10^5 CFU/mL.
- **Compound Dilution:** The test compounds are serially diluted in the respective broth in a 96-well microtiter plate.
- **Inoculation:** The prepared inoculum is added to each well containing the diluted compounds.
- **Incubation:** The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for the fungus.

- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Controls: Berberine is used as a positive control for bacteria, and fluconazole is used as a positive control for the fungus.



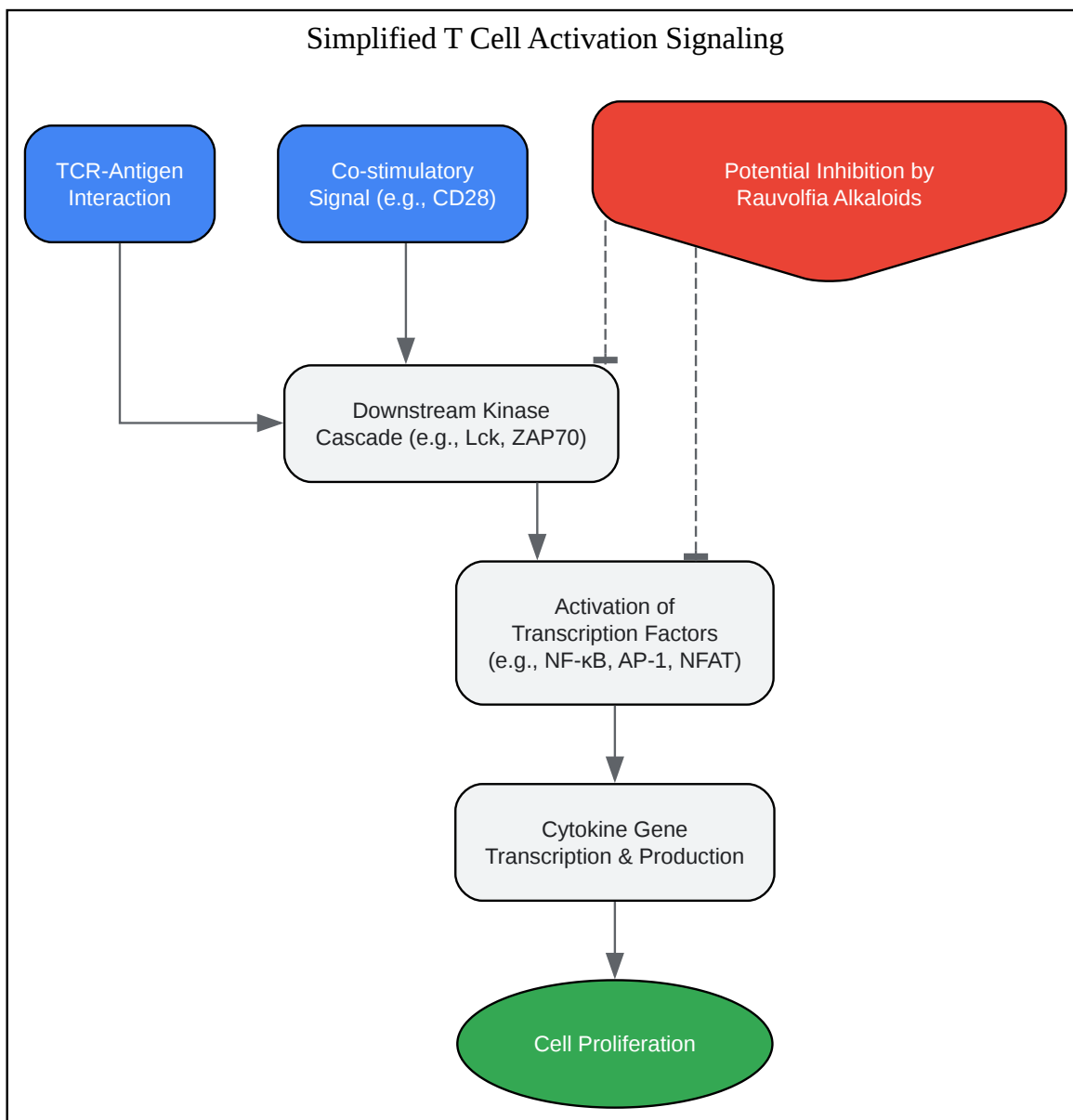
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Workflow for the Broth Microdilution Antimicrobial Assay.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which the alkaloids of *Rauvolfia yunnanensis* exert their immunosuppressive and antimicrobial effects are not yet fully elucidated in the reviewed literature. However, the inhibition of T cell proliferation by compounds like 11-hydroxyburnamine and reserpine suggests an interference with T cell activation signaling cascades.

T cell activation is a complex process initiated by the T cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC). This initial signal is followed by co-stimulatory signals, leading to a downstream signaling cascade involving multiple kinases and transcription factors, ultimately resulting in cytokine production and cell proliferation. The inhibitory effects of the tested alkaloids could potentially occur at various points in this pathway.



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